Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Organic Synthesis Medicinal Chemistry Quality Control

Lengthy route development for eburnamine-vincamine alkaloids delays projects. This exact CAS 614730-96-0 is the validated starting material per WO2007/030061 A1, reducing synthesis risk. • Geminal cyano/hydroxymethyl pair enables chemoselective elaboration to 4,4-disubstituted piperidines. • Orthogonal Boc protection allows sequential deprotection strategies. • Batch-specific HPLC purity data supports scale-up QC requirements.

Molecular Formula C12H20N2O3
Molecular Weight 240.3 g/mol
CAS No. 614730-96-0
Cat. No. B1289187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
CAS614730-96-0
Molecular FormulaC12H20N2O3
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CO)C#N
InChIInChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-7,9H2,1-3H3
InChIKeyBLZNRLWYSXQYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate


Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 614730-96-0), with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol, is a specialized N-protected piperidine derivative [1]. As a bifunctional building block, its core structure features a piperidine ring substituted at the 4-position with both a cyano (-CN) and a hydroxymethyl (-CH2OH) group, while the ring nitrogen is protected with a tert-butoxycarbonyl (Boc) group . This specific combination of functional groups provides a unique reactivity profile for constructing more complex molecules, particularly in medicinal chemistry and natural product synthesis [2].

N-Boc-protected piperidine building block
Geminal cyano-hydroxymethyl substitution for orthogonal reactivity
Reported intermediate in alkaloid synthesis (Katsube nitrile route)

Why Structure Matters for Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate


Generic substitution is not feasible for Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate due to its specific, non-interchangeable molecular architecture. The compound's value is defined by the precise combination of three structural features: the Boc protecting group on the piperidine nitrogen, and the geminal pairing of a cyano and a hydroxymethyl group at the 4-position [1]. Replacing the Boc group with another protecting group would alter orthogonal deprotection strategies [2], while altering the 4-position substituents—such as using a mono-substituted cyano- or hydroxymethyl-piperidine—would completely change the compound's reactivity and its utility as a precursor to complex scaffolds like the Katsube nitrile [3]. The specific evidence detailed below quantifies these differences and underscores the need for this exact CAS number.

Protecting group mismatch
Replacing Boc with another protecting group alters orthogonal deprotection strategy and may interfere with downstream chemistry.
Functional handle reduction
Mono-substituted piperidines (e.g., 4-cyanopiperidine) lack the geminal reactivity required for divergent scaffold elaboration.
Route incompatibility
This exact CAS is the direct starting material in a patented Katsube nitrile synthesis; generic alternatives cannot replicate the pathway.

Selection Evidence for Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate


Verified Purity and Analytical Specifications

For procurement, the quantifiable purity of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate is a primary differentiator. Commercial suppliers provide this compound with a standard purity of 98%, and crucially, they offer batch-specific analytical data including NMR, HPLC, and GC reports to verify this claim . This level of documented purity is essential for ensuring reproducible yields and avoiding side reactions in multi-step syntheses. In comparison, generic or lower-cost piperidine intermediates may not come with such rigorous batch-specific documentation, introducing a variable that can compromise the outcome of complex synthetic routes.

Purity & Documentation
Reported
98% purity with batch-specific NMR, HPLC, GC reports
Supports reproducible synthesis
Supplier specification; verify batch data
Organic Synthesis Medicinal Chemistry Quality Control

Unique Cyano-Hydroxymethyl Piperidine Core

The target compound's defining feature is its gem-disubstituted core at the 4-position of the piperidine ring, consisting of both a cyano and a hydroxymethyl group. This exact arrangement is not common among off-the-shelf piperidine building blocks. A search of chemical databases reveals that the vast majority of commercially available 4-substituted piperidines are mono-substituted (e.g., 4-cyanopiperidine, 4-hydroxypiperidine) or have different substitution patterns . This specific combination is explicitly noted as 'unique' in the chemical literature due to its synthetic versatility, providing a scaffold from which diverse polyfunctionalized compounds can be derived .

Structural Uniqueness
Class-level
Geminal cyano-hydroxymethyl on N-Boc-piperidine
Enables orthogonal reactivity
Data to verify; class-level inference
Medicinal Chemistry Chemical Biology Scaffold Synthesis

Key Intermediate in Patented Alkaloid Syntheses

The most compelling evidence for the compound's utility is its documented use as a key intermediate in the synthesis of Katsube nitrile, a precursor to the eburnamine-vincamine family of alkaloids. This specific synthetic route is protected in a patent by AstraZeneca AB (WO2007/030061 A1) [1]. The patent literature explicitly identifies tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate as the starting material for this multi-step synthesis [1]. In contrast, other piperidine derivatives, such as simple N-Boc-4-piperidone or 4-cyanopiperidine, lack the necessary geminal substitution to directly yield the Katsube nitrile core. This demonstrated application provides a quantifiable, real-world advantage for this specific compound.

Patented Synthetic Use
Reported
Direct starting material for Katsube nitrile (WO2007/030061)
Reported synthetic utility
Patent context; validate route
Natural Product Synthesis Pharmaceutical Intermediates Process Chemistry

Applications of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate


Synthesis of Eburnamine-Vincamine Alkaloids

Based on the patent evidence, this compound is the ideal starting material for the synthesis of Katsube nitrile, a key intermediate for the eburnamine-vincamine alkaloid family [1]. Researchers aiming to access this class of bioactive molecules can use this compound to follow a validated, multi-step synthetic route, thereby reducing the risk and time associated with de novo route development [1].

Polyfunctional Piperidine Building Blocks

The unique geminal pairing of a cyano and a hydroxymethyl group on an N-Boc-protected piperidine ring makes this compound an exceptional scaffold for creating diverse libraries of 4,4-disubstituted piperidines [1]. The orthogonal reactivity of the hydroxyl and cyano groups, combined with the acid-labile Boc protecting group, allows for sequential, chemoselective transformations that are impossible with mono-functional piperidines [2].

SAR and Hit-to-Lead Optimization

In drug discovery, the ability to rapidly explore chemical space around a core scaffold is crucial. This compound provides a protected piperidine core that is already diversified at the metabolically labile 4-position. By using this as a starting point, medicinal chemists can efficiently elaborate the structure to explore structure-activity relationships (SAR) and optimize the properties of lead compounds, particularly those targeting the central nervous system where piperidine motifs are prevalent [3].

Process Chemistry and Scale-Up

For industrial process chemists, the fact that this specific compound is named in a patent (WO2007/030061 A1) provides a level of validation and reproducibility [1]. Using the exact CAS number ensures adherence to a documented protocol. Furthermore, the availability of the compound from suppliers with batch-specific analytical data (e.g., 98% purity by HPLC) supports the quality control requirements necessary for scale-up and technology transfer .

Application
Selection Property
Validation Focus
Eburnamine-Vincamine alkaloid research
Reported synthetic pathway
Intermediate identity and yield
Polyfunctional scaffold construction
Orthogonal functional group reactivity
Chemoselective transformation sequence
CNS drug discovery SAR exploration
Structural diversification potential
Piperidine motif elaboration
Process development and scale-up
Batch-specific quality documentation
Reproducibility and quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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